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Introduction:

Glial cell line-derived neurotrophic factor (GDNF) family receptor alpha-like (GFRAL) is the

receptor for Growth Differentiation Factor 15 (GDF15). The GDF15/GFRAL signaling pathway

is a critical regulator of energy homeostasis, body weight, and appetite, primarily through its

action on neurons in the hindbrain.[1][2][3] GDF15 levels in the serum can increase

significantly in response to cellular stress and various diseases, leading to anorexia and weight

loss.[1] This pathway is a promising therapeutic target for metabolic diseases and cancer-

associated cachexia.[4] Flow cytometry is a powerful technique for identifying and

characterizing GFRAL expressing cells, enabling researchers to study their distribution,

phenotype, and response to therapeutic interventions. This application note provides a detailed

protocol for the flow cytometric analysis of GFRAL expressing cells.
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Antibody
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Conjugate Supplier
Catalog
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GFRAL

Antibody

Rabbit
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Unconjugated

Thermo

Fisher

Scientific

PA5-24545

anti-GFRAL

Antibody

Rabbit

Polyclonal
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IHC-p
Unconjugated

arigo

Biolaboratorie

s

ARG40731

GFRAL

Antibody

Rabbit

Polyclonal

WB, ELISA,

FCM, IHC
Unconjugated Biocompare

Multiple

available

GFRAL

Antibody

Rabbit

Polyclonal

ELISA, FCM,

FA
Unconjugated Biocompare

Multiple

available

Table 2: Example Reagent Concentrations for Staining

Reagent
Recommended
Concentration/Dilut
ion

Incubation Time Temperature

Primary Anti-GFRAL

Antibody

1:100 - 1:1000

(titration

recommended)

30-60 minutes 4°C

FITC-conjugated

Secondary Antibody
1:500 - 1:2000 30 minutes 4°C (in the dark)

Viability Dye (e.g., 7-

AAD, PI)

Per manufacturer's

instructions
5-15 minutes Room Temperature

Fc Block 1 µg IgG/10^6 cells 15 minutes Room Temperature

GDF15/GFRAL Signaling Pathway
The binding of the dimeric GDF15 to its receptor GFRAL triggers the recruitment of the

coreceptor Rearranged during transfection (RET).[5] This leads to the dimerization and

autophosphorylation of RET, activating its intracellular tyrosine kinase domain.[5] Downstream
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signaling cascades, including the MAPK and AKT pathways, are then initiated, leading to the

biological effects of GDF15, such as the regulation of appetite and metabolism.[2][6]
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Caption: GDF15/GFRAL Signaling Pathway.

Experimental Workflow for Flow Cytometry
The general workflow for analyzing GFRAL expressing cells involves preparing a single-cell

suspension, blocking non-specific antibody binding, staining with primary and secondary

antibodies, acquiring data on a flow cytometer, and subsequently analyzing the data.
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Caption: Experimental Workflow for GFRAL Flow Cytometry.
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Detailed Protocols
Protocol 1: Preparation of Single-Cell Suspension
Materials:

Tissue of interest (e.g., brainstem, dorsal vagal complex) or cultured cells

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

FACS Buffer (PBS + 2% FBS + 1 mM EDTA)

Collagenase/Dispase or Trypsin-EDTA

70 µm cell strainer

15 mL conical tubes

Centrifuge

Procedure:

For Tissues: a. Perfuse the animal with cold PBS to remove blood. b. Dissect the tissue of

interest and place it in a petri dish with cold PBS. c. Mince the tissue into small pieces using

a sterile scalpel. d. Transfer the minced tissue to a 15 mL conical tube containing an

appropriate enzymatic digestion solution (e.g., Collagenase/Dispase). e. Incubate at 37°C for

a duration optimized for the specific tissue (e.g., 15-30 minutes), with gentle agitation. f.

Neutralize the enzyme with an equal volume of FACS buffer. g. Gently triturate the cell

suspension using a P1000 pipette to further dissociate the tissue. h. Pass the cell

suspension through a 70 µm cell strainer into a new 15 mL conical tube. i. Centrifuge the

cells at 300-400 x g for 5 minutes at 4°C. j. Discard the supernatant and resuspend the cell

pellet in cold FACS buffer. k. Count the cells using a hemocytometer or an automated cell

counter and adjust the concentration to 1 x 10^6 cells/mL.[7]

For Adherent Cultured Cells: a. Aspirate the culture medium. b. Wash the cells once with

PBS. c. Add Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until cells

detach. d. Neutralize the trypsin with culture medium containing serum. e. Transfer the cell

suspension to a 15 mL conical tube. f. Centrifuge at 300-400 x g for 5 minutes. g. Discard the
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supernatant and resuspend the cell pellet in cold FACS buffer. h. Count the cells and adjust

the concentration to 1 x 10^6 cells/mL.

Protocol 2: Staining for GFRAL Expression
Materials:

Single-cell suspension (from Protocol 1)

FACS Buffer

Fc Block (e.g., anti-mouse CD16/32 or human Fc receptor binding inhibitor)

Primary antibody against GFRAL (unconjugated)

Fluorochrome-conjugated secondary antibody (e.g., FITC-conjugated goat anti-rabbit IgG)

Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)

Isotype control antibody (corresponding to the primary antibody)

12x75 mm FACS tubes

Centrifuge

Procedure:

Aliquot 1 x 10^6 cells into each FACS tube.

Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

Resuspend the cell pellet in 100 µL of FACS buffer containing Fc Block and incubate for 15

minutes at room temperature.

Without washing, add the primary anti-GFRAL antibody at the predetermined optimal

concentration. For the negative control, add the corresponding isotype control antibody at

the same concentration.

Incubate for 30-60 minutes at 4°C in the dark.
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Wash the cells by adding 2 mL of FACS buffer and centrifuge at 300-400 x g for 5 minutes at

4°C.

Discard the supernatant.

Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated

secondary antibody at its optimal dilution.[8]

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with 2 mL of FACS buffer as described in step 6.

Resuspend the cell pellet in 500 µL of FACS buffer.

If using a non-fixable viability dye like 7-AAD or PI, add it to the cells 5-15 minutes before

analysis according to the manufacturer's instructions. If a fixable viability dye is used, it

should be applied before the Fc block step.

Keep the samples on ice and protected from light until acquisition on the flow cytometer.

Protocol 3: Data Acquisition and Analysis
Instrumentation and Gating Strategy:

A flow cytometer equipped with the appropriate lasers and filters for the chosen

fluorochromes is required.

Before acquiring samples, set up the instrument using compensation controls (single-stained

beads or cells) to correct for spectral overlap between fluorochromes.

Gating Strategy:

Forward Scatter (FSC) vs. Side Scatter (SSC): Create a gate around the cell population of

interest to exclude debris.[9]

Singlet Gating: Use FSC-A vs. FSC-H or SSC-A vs. SSC-W to exclude doublets and cell

aggregates.
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Viability Gate: Gate on the viable cell population by excluding cells that have taken up the

viability dye (e.g., 7-AAD positive or PI positive).

GFRAL Positive Gate: Analyze the viable, single-cell population for GFRAL expression.

Create a gate for GFRAL positive cells based on the fluorescence intensity compared to the

isotype control.[8]

Data Interpretation:

The percentage of GFRAL positive cells within the gated population can be quantified. Further

analysis can be performed by co-staining with other cell surface or intracellular markers to

phenotype the GFRAL expressing cells.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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